molecular formula C42H62O11 B1251609 Avermectin A1a monosaccharide

Avermectin A1a monosaccharide

Cat. No. B1251609
M. Wt: 742.9 g/mol
InChI Key: UFXJUDTUTIFNOY-DXLDPMLMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Avermectin A1a monosaccharide is a glycoside.

Scientific Research Applications

Biosynthesis Studies

Avermectin A1a monosaccharide has been studied for its role in the biosynthesis of avermectins. Chen and Inamine (1989) investigated the biosynthetic relationships of various avermectins, including A1a, and their monosaccharides, contributing to understanding the avermectin biosynthetic pathway (Chen & Inamine, 1989).

Gene Cluster Exploration

In the field of genetic research, Deng et al. (2017) explored the heterologous expression of the Avermectins biosynthetic gene cluster, including A1a. This study provides insights into the potential for creating novel Avermectin derivatives through gene manipulation (Deng et al., 2017).

Biosynthetic Pathway Elucidation

Tang et al. (2020) focused on the biosynthesis of TDP-β-l-oleandrose in Avermectin, elucidating key enzymatic roles in the pathway. This research adds to the understanding of how Avermectin A1a monosaccharide is involved in the broader biosynthetic process (Tang et al., 2020).

Molecular Characterization

Further molecular characterization of the avermectin biosynthesis was conducted by Zhang et al. (2006). They characterized AveBI glycosyltransferase, which plays a role in the biosynthesis of avermectin and its derivatives, including A1a monosaccharide (Zhang et al., 2006).

Structural Studies

Brady et al. (2014) developed a stereodivergent approach to synthesize the spiroketal fragment of avermectins, including A1a, highlighting the structural complexity and synthesis challenges of these compounds (Brady et al., 2014).

Regulatory Gene Research

Kitani et al. (2009) explored the regulation of avermectin biosynthesis through the study of the aveR gene, demonstrating its crucial role in the production of avermectins including A1a (Kitani et al., 2009).

properties

Product Name

Avermectin A1a monosaccharide

Molecular Formula

C42H62O11

Molecular Weight

742.9 g/mol

IUPAC Name

(1'R,2R,3S,4'S,6S,8'R,10'E,12'S,13'S,14'E,16'E,20'R,21'R,24'S)-2-butan-2-yl-24'-hydroxy-12'-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-21'-methoxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one

InChI

InChI=1S/C42H62O11/c1-10-23(2)37-26(5)16-17-41(53-37)21-31-19-30(52-41)15-14-25(4)36(51-34-20-33(46-8)35(43)28(7)49-34)24(3)12-11-13-29-22-48-39-38(47-9)27(6)18-32(40(44)50-31)42(29,39)45/h11-14,16-18,23-24,26,28,30-39,43,45H,10,15,19-22H2,1-9H3/b12-11+,25-14+,29-13+/t23?,24-,26-,28-,30+,31-,32-,33-,34-,35-,36-,37+,38+,39+,41+,42+/m0/s1

InChI Key

UFXJUDTUTIFNOY-DXLDPMLMSA-N

Isomeric SMILES

CCC(C)[C@@H]1[C@H](C=C[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(/[C@H]([C@H](/C=C/C=C/4\CO[C@H]5[C@@]4([C@@H](C=C([C@H]5OC)C)C(=O)O3)O)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O)OC)\C)C

Canonical SMILES

CCC(C)C1C(C=CC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5OC)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)O)OC)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Avermectin A1a monosaccharide
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Avermectin A1a monosaccharide
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Avermectin A1a monosaccharide
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Avermectin A1a monosaccharide

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